2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate
Overview
Description
2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate is a chemical compound that has been the subject of extensive research due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is known for its unique structure and properties, which make it a promising candidate for various scientific research applications.
Mechanism of Action
The mechanism of action of 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and insect and fungal metabolism. It is also believed to interact with certain proteins and DNA, which may contribute to its anti-cancer and pesticide properties.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and inhibiting cell proliferation. In vivo studies have shown that this compound can inhibit tumor growth and improve survival rates in animal models. In addition, this compound has been found to have insecticidal and fungicidal properties, which may be due to its ability to disrupt certain metabolic processes in insects and fungi.
Advantages and Limitations for Lab Experiments
The advantages of using 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate in lab experiments include its unique structure and properties, which make it a promising candidate for various scientific research applications. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound requires expertise in organic chemistry, which may limit its availability and accessibility. In addition, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Future Directions
There are many future directions for research on 2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate. Some of these directions include:
1. Further studies on the mechanism of action of this compound to better understand its anti-cancer and pesticide properties.
2. Development of new synthesis methods that are more efficient and cost-effective.
3. Studies on the toxicity and safety of this compound in humans and animals.
4. Exploration of its potential applications in other fields such as materials science and environmental science.
5. Development of new derivatives of this compound with improved properties and efficacy.
In conclusion, this compound is a promising compound that has potential applications in various fields such as medicine, agriculture, and industry. Its unique structure and properties make it a promising candidate for various scientific research applications. However, further studies are needed to fully understand its mechanism of action and potential applications.
Scientific Research Applications
2-allyl-3-benzoyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl benzoate has been the subject of extensive research due to its potential applications in various fields. In medicine, this compound has been studied for its potential as an anti-cancer agent. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In agriculture, this compound has been studied for its potential as a pesticide. It has been found to have insecticidal and fungicidal properties. In industry, this compound has been studied for its potential as a polymer additive. It has been found to improve the mechanical and thermal properties of polymers.
properties
IUPAC Name |
(3-benzoyl-1,1-dioxo-2-prop-2-enyl-1λ6,2-benzothiazin-4-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO5S/c1-2-17-26-22(23(27)18-11-5-3-6-12-18)24(31-25(28)19-13-7-4-8-14-19)20-15-9-10-16-21(20)32(26,29)30/h2-16H,1,17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUDDTYIGIRYRH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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